

A Comparative Structural Analysis of 1,4-Disilabutane and Its Derivatives

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Compound of Interest

Compound Name: 1,4-Disilabutane

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A comprehensive guide for researchers, scientists, and drug development professionals on the conformational preferences and structural parameters of **1,4-disilabutane** and its analogues, supported by experimental and computational data.

The structural characteristics of organosilicon compounds are of fundamental interest in various fields, including materials science and medicinal chemistry. **1,4-Disilabutane** ($\text{H}_3\text{Si}-\text{CH}_2-\text{CH}_2-\text{SiH}_3$) serves as a foundational molecule for a class of compounds where the carbon backbone is interrupted by silicon atoms. This substitution significantly influences the molecule's conformational behavior, altering bond lengths, bond angles, and torsional properties compared to their all-carbon analogue, n-butane. This guide provides a detailed comparison of the structural parameters of **1,4-disilabutane** in its different conformational states, based on gas-phase electron diffraction (GED) studies and ab initio calculations.

Conformational Analysis of 1,4-Disilabutane

Similar to n-butane, **1,4-disilabutane** can exist in two primary staggered conformations: anti and gauche. The anti conformer, with a Si-C-C-Si dihedral angle of 180° , is the more stable form. The gauche conformer is higher in energy and features a Si-C-C-Si dihedral angle of approximately $60-78^\circ$.

A combined gas-phase electron diffraction and ab initio study has revealed that in the vapor phase, **1,4-disilabutane** exists as a mixture of the anti and gauche conformers, with the anti form being predominant (approximately 76% at room temperature).

Structural Parameters

The key structural parameters for the anti and gauche conformers of **1,4-disilabutane**, as determined by gas-phase electron diffraction (GED) and supported by ab initio calculations, are summarized in the table below.

Parameter	Conformer	Gas-Phase Electron Diffraction (GED) Data	Ab Initio Calculation (MP2/6- 31G*)
Bond Lengths (r / Å)			
Si-C	anti	1.882(1)	1.885
gauche	1.885(1)	1.886	
C-C	anti	1.563(5)	1.543
gauche	1.563(5)	1.544	
Si-H	Both	1.499(3)	1.485
Bond Angles (\angle / °)			
\angle (Si-C-C)	anti	110.7(2)	111.4
gauche	114.4(5)	113.8	
Dihedral Angle (τ / °)			
τ (Si-C-C-Si)	anti	180.0	180.0
gauche	78.5(21)	68.0	

Experimental and Computational Methodologies

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the three-dimensional structure of molecules in the gaseous state. In this method, a beam of high-energy electrons is directed at a jet of the gaseous sample. The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector. This pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing the diffraction pattern, it is

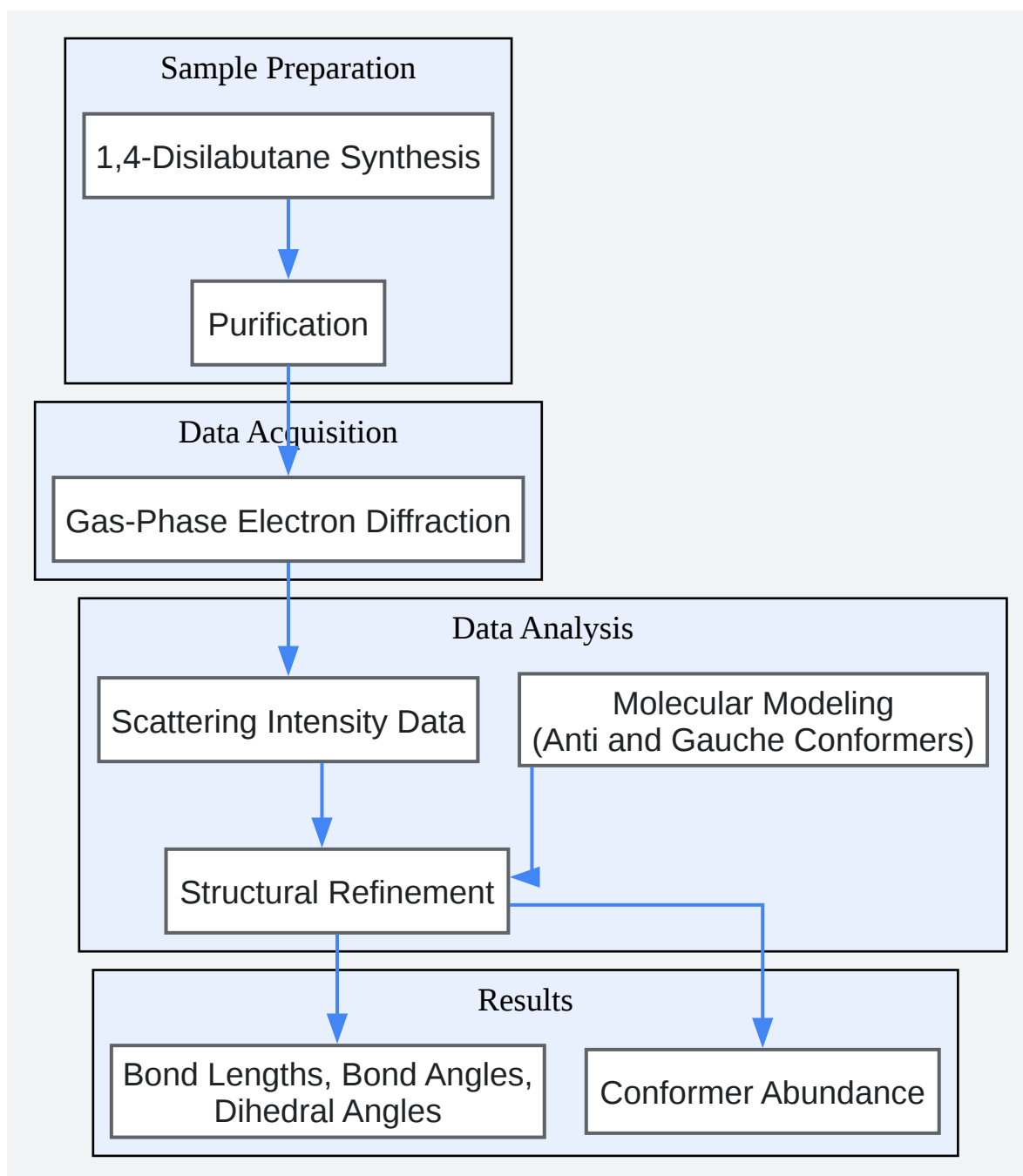
possible to determine bond lengths, bond angles, and torsional angles with high precision. For conformationally flexible molecules like **1,4-disilabutane**, the experimental data is analyzed assuming a mixture of conformers, and the relative abundance of each can be determined.

Ab Initio Quantum Chemical Calculations

Ab initio (from first principles) quantum chemical calculations are theoretical methods used to solve the Schrödinger equation for a molecule to predict its electronic structure and properties. These calculations do not rely on any experimental data beyond fundamental physical constants. For the structural analysis of **1,4-disilabutane**, calculations were performed at the Møller-Plesset perturbation theory of the second order (MP2) with the 6-31G* basis set. These calculations provide optimized geometries (bond lengths, angles, and dihedral angles) and relative energies of the different conformers, which are then used to complement and refine the analysis of the experimental GED data.

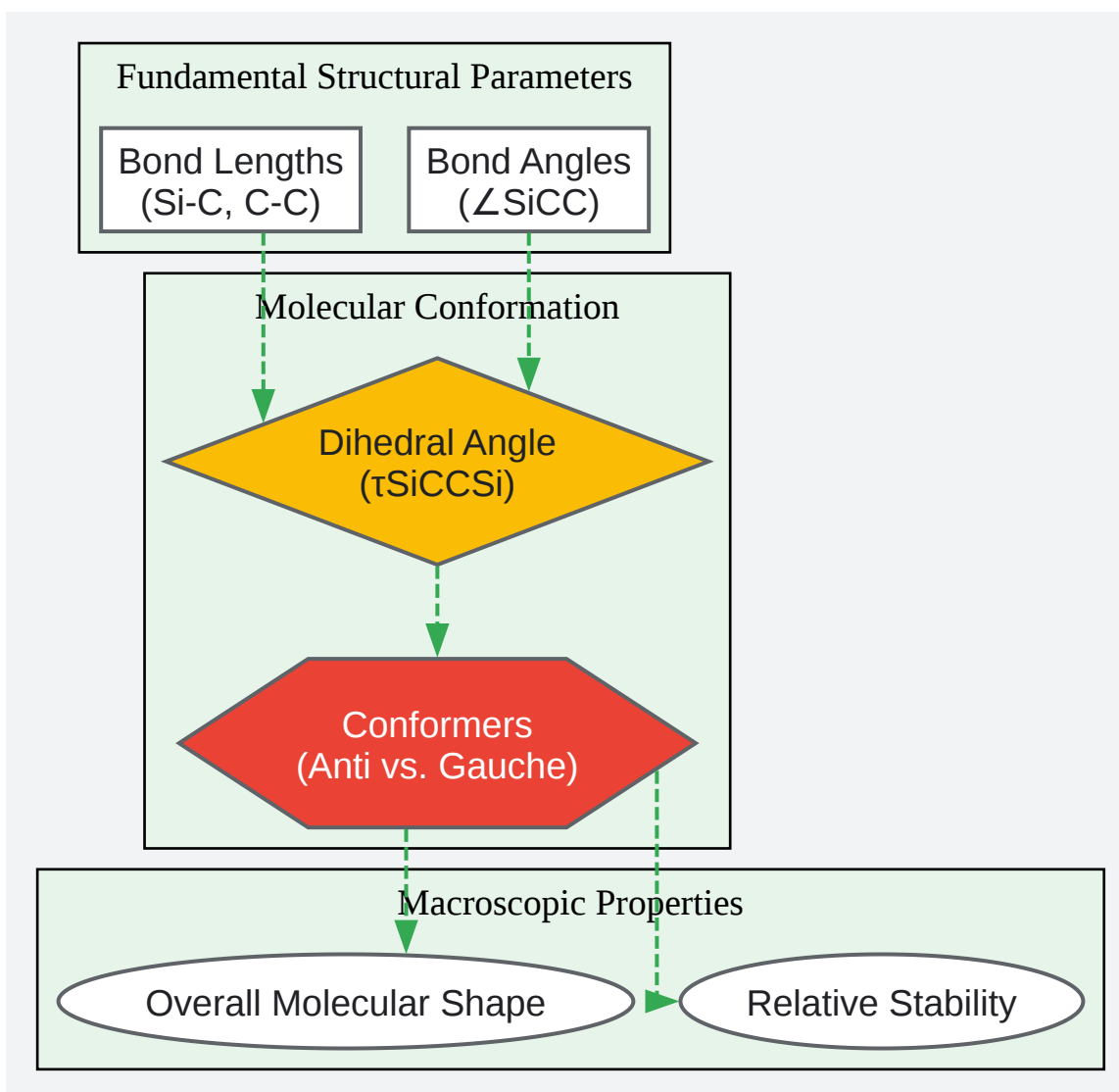
Visualizing the Workflow and Structural Relationships

To better understand the process of structural determination and the interplay of different structural parameters, the following diagrams are provided.



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Figure 1. Experimental workflow for the structural analysis of **1,4-disilabutane**.



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